Ugaferine

X-ray crystallography Sesquiterpene esters Structural biology

Ugaferine (also referred to as ugaferin) is a sesquiterpene ester belonging to the germacrane structural class, with the systematic name 6β-hydroxy-8α-(3′,4′,5′-trimethoxybenzoyloxy)-4β,5α-epoxygermacr-1(10)-ene. Initially isolated from the roots of Ferula ugamica, ugaferine has a molecular formula of C₂₅H₃₆O₇ and a molecular weight of 448.50 g/mol.

Molecular Formula C25H36O7
Molecular Weight 448.5 g/mol
CAS No. 63026-58-4
Cat. No. B000060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUgaferine
CAS63026-58-4
Molecular FormulaC25H36O7
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C
InChIInChI=1S/C25H36O7/c1-14(2)20-17(11-15(3)9-8-10-25(4)23(32-25)21(20)26)31-24(27)16-12-18(28-5)22(30-7)19(13-16)29-6/h9,12-14,17,20-21,23,26H,8,10-11H2,1-7H3/b15-9-
InChIKeyJOMAEHBZUXNYRX-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ugaferine (CAS 63026-58-4) – Structural Identity and Baseline Characterization for Research Procurement


Ugaferine (also referred to as ugaferin) is a sesquiterpene ester belonging to the germacrane structural class, with the systematic name 6β-hydroxy-8α-(3′,4′,5′-trimethoxybenzoyloxy)-4β,5α-epoxygermacr-1(10)-ene [1]. Initially isolated from the roots of Ferula ugamica, ugaferine has a molecular formula of C₂₅H₃₆O₇ and a molecular weight of 448.50 g/mol [2]. The compound has also been identified in extract-based screening studies of Hippobroma longiflora, where it was classified among the key bioactive constituents [3]. Its molecular architecture is characterized by a ten-membered germacrane ring featuring a 3,4,5-trimethoxybenzoyl ester moiety, a structural feature that distinguishes it within the broader Ferula sesquiterpene ester family [1].

Why Generic Substitution Fails for Ugaferine: Structural Specificity Differentiates This Germacrane Ester from In-Class Sesquiterpene Analogs


The Ferula genus produces a structurally diverse array of sesquiterpene esters, including lapiferine, ferutinin, and chimganidin, which differ substantially in their esterification patterns, ring conformations, and biological target profiles [1]. Ugaferine possesses a unique combination of a 4β,5α-epoxygermacrane core with a 3,4,5-trimethoxybenzoyl ester at the C-8 position, a structural motif that cannot be assumed to confer identical receptor interactions or bioactivity profiles as its in-class analogs [2]. Predictive modeling indicates that ugaferine exhibits differential nuclear receptor binding probability profiles—with a predicted 62.34% probability of thyroid receptor binding, 55.00% for estrogen receptor binding, and 52.18% for androgen receptor binding [3]. These property differences mean that interchanging ugaferine with another Ferula sesquiterpene ester without direct comparative experimental validation introduces substantial risk of divergent biological outcomes, particularly in studies requiring defined phytoestrogenic or receptor-mediated mechanisms.

Product-Specific Quantitative Evidence Guide: Ugaferine vs. In-Class Sesquiterpene Ester Analogs


Crystal Structure Determination: Ugaferine Achieves a Definitive R Factor of 0.066 vs. Chimganidin's 0.114

The single-crystal X-ray structure of ugaferine was solved via direct methods using diffractometer data (Cu-Kα radiation, 2004 reflections), yielding a final R factor of 0.066, which unambiguously established the 6β-hydroxy-8α-(3′,4′,5′-trimethoxybenzoyloxy)-4β,5α-epoxygermacr-1(10)-ene stereochemistry and a chair-boat conformation for the ten-membered ring [1]. In contrast, the closely related germacrane ester chimganidin, analyzed under comparable diffractometer conditions (Cu-Kα, 1028 reflections), achieved a substantially higher R factor of 0.114, indicating a less precise structural model [2]. For procurement decisions, this structural precision is critical: researchers requiring a germacrane ester with an unequivocally resolved three-dimensional structure for molecular docking, crystallographic fragment screening, or structure-based drug design can rely on the ugaferine structure, whereas chimganidin and other in-class analogs lack this level of crystallographic refinement.

X-ray crystallography Sesquiterpene esters Structural biology

Predicted Nuclear Receptor Binding Profile: Ugaferine Displays a DistinctTriple-Receptor Probability Signature vs. Ferutinin's Dual-Receptor Profile

Computational target prediction via Super-PRED assigns ugaferine a predicted thyroid receptor binding probability of 62.34%, an estrogen receptor binding probability of 55.00%, and an androgen receptor binding probability of 52.18% [1]. This triple-receptor prediction profile contrasts with ferutinin, a phytoestrogen from Ferula species, which pharmacological studies have characterized primarily as an estrogen receptor α agonist without reported thyroid or androgen receptor activity [2]. While these predictions require experimental validation, they indicate that ugaferine may engage a broader nuclear receptor panel than ferutinin, making the two compounds non-interchangeable for studies exploring multi-receptor phytoestrogen mechanisms or thyroid receptor-mediated pathways.

Nuclear receptor Estrogen receptor Computational pharmacology

Vitamin C Transporter (SVCT) Promotion: Ugaferine Is Listed Alongside Lapiferine in a Shared Functional Patent Class, but Without Intra-Class Potency Ranking

Chinese patent CN101384241A discloses ugaferine and lapiferine as active ingredients within a panel of compounds that promote vitamin C transporter (SVCT) production [1]. Both compounds are listed as effective constituents derived from Ferula species, indicating their shared potential to upregulate SVCT expression. However, the patent does not provide quantitative comparative potency data (e.g., EC₅₀ values or fold-induction) that would rank ugaferine relative to lapiferine or other listed agents. This shared functional classification supports the rationale for procuring ugaferine specifically when structure-activity relationship (SAR) studies across the Ferula sesquiterpene ester series are envisioned, but it does not constitute evidence of superiority over lapiferine for SVCT promotion.

SVCT1/SVCT2 Vitamin C transport Dermatological research

Extract-Based Anticancer Screening: Ugaferin Identified as a Key Bioactive Constitutent Alongside Lapidin and Parfumine, with Extract IC₅₀ of 94.39 μg/mL Against A549 Cells

In a 2026 integrated metabolomics and in vitro study of Hippobroma longiflora extract, ugaferin, lapidin, and parfumine were computationally identified as the key bioactive compounds, and the 96% ethanol leaf extract exhibited an IC₅₀ of 94.39 μg/mL against A549 lung cancer cells and 110.15 μg/mL against Vero cells in MTT assays [1]. This study is notable because it places ugaferin—traditionally known as a Ferula-derived sesquiterpene—within the context of an extract from a botanically distinct species, suggesting broader natural occurrence than previously documented. Lapiferine, a comparator sesquiterpene ester in the Ferula class, was not tested in this same A549/Vero system, and no pure-compound IC₅₀ values for ugaferin, lapidin, or parfumine are reported in this study. Therefore, this evidence supports ugaferin's relevance in anticancer natural product screening but does not establish differential cytotoxicity relative to specific in-class analogs.

Lung cancer A549 cytotoxicity Natural product screening

Stepwise Hydrolysis for Ester Position Determination: Ugaferine's Regiochemical Assignment via Specific Rotation Sign vs. Other Ugamdiol Diesters

The 1978 structural elucidation of ugaferine demonstrated that the position of acyl residues on the ugamdiol core can be determined through stepwise hydrolysis and analysis of the sign of specific rotation, establishing ugaferine as 8-trimethoxybenzoylugamdiol [1]. This methodological approach was specifically validated for distinguishing mono- and diesters of ugamdiol, a capability that is not universally demonstrated across all Ferula sesquiterpene esters. For researchers synthesizing or isolating ugamdiol derivatives, this well-characterized regiochemical behavior provides a reliable reference point for structural assignment that other ugamdiol esters (e.g., diesters with alternative acylation patterns) may lack if not similarly characterized.

Regiochemistry Sesquiterpene derivatization Natural product chemistry

Optimal Research and Industrial Application Scenarios for Ugaferine Based on Validated Evidence


Molecular Docking and Structure-Based Drug Design Requiring High-Resolution Crystallographic Coordinates

Ugaferine is the preferred germacrane ester starting point for computational chemistry workflows that demand a crystallographically refined ligand structure. Its single-crystal X-ray structure solved to an R factor of 0.066 provides atomic coordinates of sufficient precision for reliable docking into nuclear receptor ligand-binding domains [1]. Chimganidin, at R = 0.114, does not match this level of structural confidence. Researchers preparing receptor-ligand co-crystallization trials or performing pharmacophore-based virtual screening should select ugaferine as the structurally definitive germacrane ester reference compound.

Multi-Receptor Phytoestrogen Profiling and Nuclear Receptor Panel Screening

Based on computational target predictions indicating potential interactions with estrogen receptor (55.00%), thyroid receptor (62.34%), and androgen receptor (52.18%), ugaferine is suited for in vitro nuclear receptor profiling panels where the objective is to map multi-receptor engagement patterns of germacrane esters [1]. Unlike ferutinin, which is predominantly characterized as an ERα agonist, ugaferine's predicted broader receptor interaction profile makes it a candidate for studies investigating cross-receptor phytoestrogen mechanisms. Procurement for this application should be paired with experimental receptor binding or reporter gene assays to validate the in silico predictions.

Vitamin C Transporter (SVCT) Upregulation Screening and Structure-Activity Relationship Studies

Patent CN101384241A establishes ugaferine as a vitamin C transporter production promoter alongside lapiferine [1]. For dermatological or nutritional research groups studying SVCT1/SVCT2 regulation, procuring both ugaferine and lapiferine enables parallel dose-response comparison in SVCT functional assays. While the patent does not provide quantitative potency ranking, the co-classification of these two Ferula esters creates a defined experimental framework for systematic SAR exploration.

Natural Product Anticancer Screening Follow-Up: Pure-Compound Validation in Lung Cancer Models

The 2026 H. longiflora extract study identified ugaferin as one of three computationally prioritized bioactive compounds, with the crude extract achieving IC₅₀ values of 94.39 μg/mL against A549 lung cancer cells [1]. Research groups engaged in bioassay-guided fractionation or pure-compound cytotoxicity validation should procure ugaferin for head-to-head IC₅₀ determination against A549 and other lung cancer cell lines. This application specifically requires pure compound testing to bridge the gap between extract-level activity and compound-level mechanism-of-action studies.

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